molecular formula C13H13N3O B4033189 N-(1-phenylethyl)pyrazine-2-carboxamide

N-(1-phenylethyl)pyrazine-2-carboxamide

Cat. No.: B4033189
M. Wt: 227.26 g/mol
InChI Key: NULWZMASDGULLI-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)pyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazinecarboxamides, which are recognized for their diverse biological activities and potential as scaffolds for developing novel therapeutic agents. Pyrazinecarboxamides have been extensively investigated for their antimycobacterial properties, serving as key structures in the development of new anti-tuberculosis agents . The core pyrazine-2-carboxamide structure is a known pharmacophore, and modifications to the amide side chain, such as the introduction of a 1-phenylethyl group, are common strategies to explore structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability . This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified researchers conducting fundamental scientific investigations, including but not limited to target-based screening, mechanism of action studies, and as a building block in synthetic chemistry. Handling of this substance should be conducted in accordance with all applicable laboratory safety guidelines. This product is labeled "For Research Use Only (RUO)." It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Properties

IUPAC Name

N-(1-phenylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10(11-5-3-2-4-6-11)16-13(17)12-9-14-7-8-15-12/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULWZMASDGULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine. One common method is to first convert pyrazine-2-carboxylic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 1-phenylethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, alternative reagents such as the Yamaguchi reagent can be employed to avoid the use of toxic chemicals like thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-(1-phenylethyl)pyrazine-2-amine .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in fatty acid synthesis. This interaction can inhibit the growth of certain bacteria, similar to the action of pyrazinamide .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Alkylamino Chains: Derivatives with longer alkyl chains (e.g., heptylamino in 4e) demonstrate enhanced antimycobacterial activity, likely due to increased lipophilicity improving membrane permeability .
  • Halogen Substitution : Chlorine at the pyrazine (6-Cl) and phenyl (4-Cl) positions (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) enhances activity, possibly through electron-withdrawing effects strengthening target binding .
  • Phenyl Ring Modifications : Electron-donating groups (e.g., -OH in 3c) reduce cytotoxicity, while electron-withdrawing groups (e.g., -CF₃ in 1b) improve potency but may affect selectivity .

Stability and Degradation

  • Degradation Pathways : Analogs like BTZ1 and BTZ2 form under oxidative conditions, indicating susceptibility of boronic acid-containing derivatives to deboronation. This highlights the importance of substituent choice for stability .

Q & A

Q. What synthetic methodologies are recommended for N-(1-phenylethyl)pyrazine-2-carboxamide?

The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrazine-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with 1-phenylethylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (DMF, DCM).
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .
  • Optimization : Temperature control (0–25°C) and inert atmospheres (N₂) improve yield and reduce side reactions.

Q. How is the crystal structure of this compound determined?

X-ray crystallography using programs like SHELXL is standard. Single crystals are grown via slow evaporation from polar solvents (e.g., ethanol). Structural analysis reveals:

  • Hydrogen bonding : N—H⋯N interactions between the pyrazine carboxamide and aromatic rings, forming supramolecular motifs (e.g., R₂²(10) ring patterns) .
  • Dihedral angles : For related analogs, angles between pyrazine and phenyl rings range from 61.34° to 84.33°, influencing molecular packing .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Minimum Inhibitory Concentration (MIC) : Tested against pathogens like Mycobacterium tuberculosis (e.g., MIC ≥32 µg/mL for analogs) .
  • Cytotoxicity (CC₅₀) : Assessed using mammalian cell lines (e.g., Vero cells) to calculate the Selectivity Index (SI = CC₅₀/MIC) . An SI >10 is required for advancing to in vivo studies .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies often arise from assay variability (e.g., inoculum size, growth media). Methodological solutions include:

  • Standardization : Follow CLSI guidelines for MIC assays.
  • Orthogonal assays : Use isothermal titration calorimetry (ITC) to validate target binding or transcriptomic profiling to confirm mechanism of action .
  • Structural analogs : Compare activity trends; e.g., nitro-substituted phenyl groups enhance antimycobacterial activity .

Q. What computational strategies support structure-activity relationship (SAR) analysis?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., M. tuberculosis CmaA2 enzyme, PDB: 3HEM) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond acceptors. For example, pyrazine ring planarity correlates with improved target binding .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are metal complexes of this compound synthesized and characterized?

  • Synthesis : React the ligand with metal precursors (e.g., [RuCl(CO)H(PPh₃)₃]) in THF under reflux. Yields range from 65–88% .
  • Characterization :
  • Spectroscopy : NMR (¹H, ¹³C) confirms coordination shifts; IR identifies ν(C=O) and ν(N—H) changes.
  • X-ray crystallography : Reveals octahedral geometry for Ru(II) complexes, with pyrazine acting as a bidentate ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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